(5-Methoxypyrazin-2-yl)methanol

Description

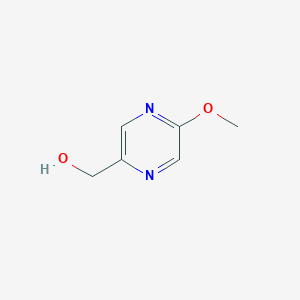

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6-3-7-5(4-9)2-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNPQXDDJYAEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634375 | |

| Record name | (5-Methoxypyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72788-88-6 | |

| Record name | (5-Methoxypyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methoxypyrazin-2-yl)methanol: A Key Heterocyclic Building Block

Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of (5-Methoxypyrazin-2-yl)methanol (CAS No. 72788-88-6). Pyrazine derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their presence in numerous bioactive molecules and their versatile chemical functionality.[1] This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into the handling and application of this specific pyrazine building block. We will delve into its potential role in modulating key cellular pathways, such as the AMP-activated protein kinase (AMPK) pathway, and provide detailed protocols for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

(5-Methoxypyrazin-2-yl)methanol is a disubstituted pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The ring is functionalized with a methoxy (-OCH₃) group at position 5 and a hydroxymethyl (-CH₂OH) group at position 2.[2] The electron-withdrawing nature of the pyrazine ring, combined with the electron-donating methoxy group and the reactive primary alcohol, makes it a uniquely valuable intermediate in organic synthesis.

The structure of (5-Methoxypyrazin-2-yl)methanol is depicted below:

Caption: Chemical structure of (5-Methoxypyrazin-2-yl)methanol.

A summary of its key chemical identifiers and computed properties is provided in the table below. Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Source |

| IUPAC Name | (5-methoxypyrazin-2-yl)methanol | [2] |

| CAS Number | 72788-88-6 | [2] |

| Molecular Formula | C₆H₈N₂O₂ | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| Monoisotopic Mass | 140.05858 Da | [3] |

| SMILES | COC1=NC=C(N=C1)CO | [3] |

| InChIKey | CNUNPQXDDJYAEE-UHFFFAOYSA-N | [3] |

| Predicted XlogP | -0.8 | [3] |

| Predicted CCS | [M+H]⁺: 125.9 Ų | [3] |

Synthesis and Purification

The synthesis of (5-Methoxypyrazin-2-yl)methanol typically involves the functionalization of a pre-existing pyrazine ring. A common and effective strategy is the hydroxymethylation of 5-methoxypyrazine.[2] This approach leverages the reactivity of the pyrazine ring C-H bonds, which can be activated for nucleophilic addition to an electrophile like formaldehyde.

Caption: Generalized workflow for the synthesis of (5-Methoxypyrazin-2-yl)methanol.

Representative Experimental Protocol: Hydroxymethylation

This protocol is a generalized procedure based on established chemical principles for pyrazine functionalization. Researchers should optimize conditions for their specific laboratory setup.

-

Reaction Setup: To a solution of 5-methoxypyrazine (1.0 eq) in a suitable solvent such as dioxane or THF, add an aqueous solution of formaldehyde (37 wt. %, 1.5 - 2.0 eq).

-

Initiation: Add a base (e.g., NaOH, 1.2 eq) to the mixture. The base facilitates the deprotonation of the most acidic ring proton, initiating the nucleophilic attack on the formaldehyde carbonyl.

-

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl). Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure (5-Methoxypyrazin-2-yl)methanol.

Chemical Reactivity and Derivatization

The two primary functional groups of (5-Methoxypyrazin-2-yl)methanol—the primary alcohol and the methoxy-substituted pyrazine ring—govern its reactivity. The hydroxymethyl group is particularly useful for further synthetic transformations.

-

Halogenation: The primary alcohol can be readily converted into a more reactive leaving group, such as a chloride. This is a crucial step for subsequent nucleophilic substitution reactions. A common reagent for this transformation is thionyl chloride (SOCl₂).[2] The resulting (2-chloromethyl)-5-methoxypyrazine is a potent electrophile.

-

Acylation: The alcohol can be acylated to form esters using acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine.[2] This allows for the introduction of a wide variety of ester functionalities.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (5-methoxypyrazine-2-carbaldehyde), using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane. This aldehyde is a key precursor for forming imines, and for carbon-carbon bond-forming reactions like the Wittig or Grignard reactions.

Caption: Key reactivity pathways for (5-Methoxypyrazin-2-yl)methanol.

Applications in Research and Drug Development

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] (5-Methoxypyrazin-2-yl)methanol serves as a valuable building block for synthesizing more complex molecules for screening and development.

Role as a Potential AMPK Modulator

AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a cellular energy sensor.[4] When cellular energy is low (high AMP:ATP ratio), AMPK is activated and works to restore energy balance by switching off anabolic (energy-consuming) pathways like lipid synthesis and promoting catabolic (energy-producing) pathways.[5] Because of this central role, small-molecule activators of AMPK are highly sought after as potential therapeutics for metabolic syndrome, type 2 diabetes, and certain cancers.[6][7]

Research suggests that (5-Methoxypyrazin-2-yl)methanol may act as an indirect activator of AMPK, making it and its derivatives interesting candidates for drug development programs targeting metabolic disorders.[2] Its structure can be elaborated through the synthetic handles described above to generate libraries of novel compounds for screening against AMPK and other related kinase targets.

Antimicrobial and Antifungal Potential

The pyrazine nucleus is known to be present in compounds with antimicrobial and antifungal activities.[2] The specific functional groups on (5-Methoxypyrazin-2-yl)methanol provide a scaffold that can be modified to optimize these properties, potentially leading to the development of new anti-infective agents.

Applications in Material Science

The nitrogen atoms in the pyrazine ring can act as ligands, forming coordination complexes with various metal ions.[2] These complexes can exhibit unique electronic and optical properties, making pyrazine derivatives like (5-Methoxypyrazin-2-yl)methanol of interest in the field of material science for developing novel functional materials.

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely available, this section provides a predicted analysis based on the compound's structure and established spectroscopic principles. This serves as a guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

δ ~8.2-8.4 ppm (s, 1H): This singlet corresponds to the proton at C3, which is adjacent to two electronegative nitrogen atoms and is thus significantly deshielded.

-

δ ~8.0-8.2 ppm (s, 1H): This singlet corresponds to the proton at C6.

-

δ ~4.7-4.9 ppm (s, 2H): The two protons of the hydroxymethyl (-CH₂OH) group are expected to appear as a singlet.

-

δ ~4.0-4.1 ppm (s, 3H): The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet.

-

δ (variable, broad s, 1H): The hydroxyl proton (-OH) signal is often broad and its chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~160-165 ppm: Carbon C5, attached to the electronegative oxygen of the methoxy group.

-

δ ~150-155 ppm: Carbon C2, attached to the hydroxymethyl group.

-

δ ~135-140 ppm: Carbon C3.

-

δ ~130-135 ppm: Carbon C6.

-

δ ~60-65 ppm: The carbon of the hydroxymethyl group (-CH₂OH).

-

δ ~55-60 ppm: The carbon of the methoxy group (-OCH₃).

-

Infrared (IR) Spectroscopy

-

~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol group.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretches.

-

~2950-2850 cm⁻¹ (sharp): Aliphatic C-H stretches from the methyl and methylene groups.

-

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrazine ring.

-

~1250-1200 cm⁻¹ & ~1050-1000 cm⁻¹: C-O stretching vibrations from the methoxy ether and the primary alcohol, respectively.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The expected molecular ion peak would be the [M+H]⁺ adduct at m/z 141.0659.

-

Fragmentation: A common fragmentation pathway would be the loss of water (-H₂O) from the molecular ion, giving a fragment at m/z 123.0558. Another likely fragmentation is the loss of formaldehyde (-CH₂O), resulting in a fragment corresponding to 5-methoxypyrazine.

Safety and Handling

(5-Methoxypyrazin-2-yl)methanol should be handled in accordance with good laboratory practices.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data for compound 16 in methanol-d4. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). (5-methoxypyrazin-2-yl)methanol (C6H8N2O2). Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. Retrieved January 12, 2026, from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved January 12, 2026, from [Link]

-

Cool, B., et al. (2006). Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell Metabolism, 3(6), 403-416. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylpyrazine. Retrieved January 12, 2026, from [Link]

-

Öman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(413). Retrieved January 12, 2026, from [Link]

-

Grosso, J. A., et al. (2010). A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis. ACS Medicinal Chemistry Letters, 1(9), 439-444. Retrieved January 12, 2026, from [Link]

-

Foretz, M., et al. (2014). A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis. EMBO Molecular Medicine, 6(11), 1484-1499. Retrieved January 12, 2026, from [Link]

-

ChemUniverse. (n.d.). (5-METHOXYPYRAZIN-2-YL)METHANOL [P98490]. Retrieved January 12, 2026, from [Link]

-

Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (5-Methoxypyridin-2-yl)methanol. Retrieved January 12, 2026, from [Link]

-

Kim, J., et al. (2016). AMPK activators: Mechanisms of action and physiological activities. Experimental & Molecular Medicine, 48(e224). Retrieved January 12, 2026, from [Link]

-

Langendorf, C. G., et al. (2016). Structure-function analysis of the AMPK activator SC4 and identification of a potent pan AMPK activator. Scientific Reports, 6(20631). Retrieved January 12, 2026, from [Link]

-

FooDB. (n.d.). Showing Compound 2-Methoxy-5-methylpyrazine (FDB019838). Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). (3-Methylpyrazin-2-yl)methanol. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy (5-Methoxypyrazin-2-yl)methanol | 72788-88-6 [smolecule.com]

- 3. PubChemLite - (5-methoxypyrazin-2-yl)methanol (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. A Potent and Selective AMPK Activator That Inhibits de Novo Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel direct activator of AMPK inhibits prostate cancer growth by blocking lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(5-Methoxypyrazin-2-yl)methanol: A Comprehensive Technical Guide for Advanced Research

CAS Number: 72788-88-6

This in-depth technical guide provides a comprehensive overview of (5-Methoxypyrazin-2-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, applications, and analytical characterization of this compound, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Strategic Importance of (5-Methoxypyrazin-2-yl)methanol

(5-Methoxypyrazin-2-yl)methanol, with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol , is a substituted pyrazine derivative.[1][2][3][4][5] Its structure, featuring a pyrazine ring with a methoxy and a hydroxymethyl group, imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. The presence of nitrogen atoms within the pyrazine ring provides potential coordination sites, enhancing its utility in the development of novel materials and coordination complexes.[1] In the realm of medicinal chemistry, pyrazine-containing compounds are of significant interest due to their diverse biological activities.[1] (5-Methoxypyrazin-2-yl)methanol, in particular, has been investigated for its potential to modulate enzyme activity, making it a compelling candidate for drug discovery programs targeting metabolic pathways.[1]

Synthesis and Mechanistic Insights

The synthesis of (5-Methoxypyrazin-2-yl)methanol can be approached through several routes. A prevalent and efficient method involves the hydroxymethylation of 5-methoxypyrazine. This section provides a detailed, field-tested protocol and explores the underlying reaction mechanism.

Synthetic Protocol: Hydroxymethylation of 5-Methoxypyrazine

This protocol outlines a common laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

5-Methoxypyrazine

-

Paraformaldehyde

-

Sodium hydroxide (NaOH)

-

Anhydrous methanol[6]

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 5-methoxypyrazine in anhydrous methanol, add paraformaldehyde and a catalytic amount of sodium hydroxide.

-

Reaction Execution: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (5-Methoxypyrazin-2-yl)methanol.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture, ensuring a cleaner reaction profile and higher yield.

-

Catalytic Base: Sodium hydroxide acts as a base to deprotonate the hydroxymethylating agent, facilitating the nucleophilic attack on the pyrazine ring.

-

Anhydrous Solvents: The use of anhydrous methanol is crucial to prevent unwanted side reactions that could be initiated by the presence of water.[6]

-

Column Chromatography: This purification technique is essential to separate the desired product from unreacted starting materials and any byproducts, ensuring high purity of the final compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, providing a clear visual representation of the workflow.

Caption: Workflow for the synthesis of (5-Methoxypyrazin-2-yl)methanol.

Applications in Drug Discovery and Development

The unique structural features of (5-Methoxypyrazin-2-yl)methanol make it a molecule of interest in medicinal chemistry. Its ability to serve as a versatile scaffold allows for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Role as a Key Intermediate

(5-Methoxypyrazin-2-yl)methanol can undergo various chemical transformations, such as halogenation or acylation.[1] For instance, treatment with thionyl chloride can convert the hydroxyl group into a chloromethyl group, a reactive intermediate that can readily participate in nucleophilic substitution reactions to introduce a wide array of functional groups.[1] This versatility is paramount in the construction of compound libraries for high-throughput screening.

Potential Biological Activity

Research indicates that (5-Methoxypyrazin-2-yl)methanol and its derivatives may interact with various biological targets, including enzymes involved in metabolic pathways.[1] Notably, it has been suggested to act as an indirect activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1]

Illustrative Signaling Pathway Involvement

The potential interaction with the AMPK pathway highlights the compound's relevance in metabolic research. The following diagram illustrates a simplified representation of the AMPK signaling cascade.

Caption: Simplified AMPK signaling pathway and potential modulation.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of (5-Methoxypyrazin-2-yl)methanol. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic and Chromatographic Data

The following table summarizes the key analytical data for (5-Methoxypyrazin-2-yl)methanol.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 140.14 g/mol | [1][2][4][5] |

| CAS Number | 72788-88-6 | [2][3][4][5][7][8][9] |

| Purity | Typically ≥97% | [4][5] |

| Appearance | Off-white to light yellow solid | - |

| Storage | Sealed in dry, 2-8°C | [8] |

Note: Specific spectral data (NMR, IR, MS) should be acquired for each synthesized batch to confirm structure and purity. Predicted mass spectrometry data is available in public databases.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Methoxypyrazin-2-yl)methanol.

-

General Handling: Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.[11][12] Avoid contact with skin, eyes, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Storage: Store in a well-ventilated place.[11] Keep the container tightly closed.[11] Store locked up.[11]

-

First Aid:

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[11]

-

If on skin: Wash with plenty of soap and water.[11]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

If swallowed: Call a poison center or doctor if you feel unwell.[11] Rinse mouth.[11]

-

Conclusion

(5-Methoxypyrazin-2-yl)methanol is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers looking to explore the full potential of this promising compound in their scientific pursuits.

References

-

Gold Standard Diagnostics. Safety Data Sheet. Available at: [Link]

-

Chemsigma. (5-Methoxypyrazin-2-yl)Methanol [72788-88-6]. Available at: [Link]

-

PubChemLite. (5-methoxypyrazin-2-yl)methanol (C6H8N2O2). Available at: [Link]

-

PubChem. (5-methoxypyrazin-2-yl)methanol. Available at: [Link]

-

ChemUniverse. (5-METHOXYPYRAZIN-2-YL)METHANOL [P98490]. Available at: [Link]

-

Purosolv. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. Available at: [Link]

Sources

- 1. Buy (5-Methoxypyrazin-2-yl)methanol | 72788-88-6 [smolecule.com]

- 2. aaronchem.com [aaronchem.com]

- 3. 72788-88-6 | MFCD22398583 | (5-Methoxypyrazin-2-yl)methanol [aaronchem.com]

- 4. (5-Methoxypyrazin-2-yl)methanol 97% | CAS: 72788-88-6 | AChemBlock [achemblock.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Innovations in Pharmaceutical Processes with Pharma-Grade Methanol [purosolv.com]

- 7. (5-Methoxypyrazin-2-yl)Methanol | 72788-88-6 [chemicalbook.com]

- 8. 72788-88-6|(5-Methoxypyrazin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 9. (5-Methoxypyrazin-2-yl)Methanol [72788-88-6] | Chemsigma [chemsigma.com]

- 10. PubChemLite - (5-methoxypyrazin-2-yl)methanol (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of (5-Methoxypyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of (5-Methoxypyrazin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While publicly available experimental spectra for this specific molecule are limited, this document synthesizes information from published synthetic methodologies, data from analogous structures, and predictive models to offer a robust framework for its characterization. The protocols and data presented herein are designed to be a self-validating system for researchers working with this and related pyrazine derivatives.

Molecular Structure and Physicochemical Properties

(5-Methoxypyrazin-2-yl)methanol is a pyrazine derivative featuring a methoxy group at the 5-position and a hydroxymethyl group at the 2-position. These functional groups significantly influence its chemical reactivity and spectroscopic behavior.

| Property | Value | Source |

| Chemical Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| CAS Number | 72788-88-6 | [2] |

| IUPAC Name | (5-methoxypyrazin-2-yl)methanol | [1] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0.5,1.299!"]; C2 [label="C", pos="1.5,0.866!"]; N3 [label="N", pos="1.5,-0.866!"]; C4 [label="C", pos="0.5,-1.299!"]; C5 [label="C", pos="-0.5,-0.866!"]; C6 [label="C", pos="-0.5,0.866!"];

// Substituent nodes C7 [label="CH2OH", pos="2.5,1.299!"]; O8 [label="OCH3", pos="-1.5,-1.299!"]; H4[label="H", pos="0.5,-2.165!"]; H6[label="H", pos="-1.5,1.299!"];

// Bonds C6 -- N1 [len=1.0]; N1 -- C2 [len=1.0]; C2 -- N3 [len=1.0]; N3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0];

C2 -- C7 [len=1.0]; C5 -- O8 [len=1.0]; C4 -- H4[len=1.0]; C6 -- H6[len=1.0]; }

Caption: Molecular structure of (5-Methoxypyrazin-2-yl)methanol.

Synthesis

A reliable method for the synthesis of (5-Methoxypyrazin-2-yl)methanol involves the reduction of methyl 5-methoxypyrazine-2-carboxylate. This transformation is efficiently achieved using sodium borohydride in methanol.

Experimental Protocol: Synthesis of (5-Methoxypyrazin-2-yl)methanol

This protocol is adapted from a published procedure in Chemical and Pharmaceutical Bulletin[3].

-

To a stirred mixture of methyl 5-methoxypyrazine-2-carboxylate (1.0 eq) in methanol, add sodium borohydride (3.0 eq) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 15 minutes.

-

Remove the cooling bath and continue stirring at room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture with 1.0 M HCl (aq).

-

Basify the mixture with a suitable base (e.g., 1.0 M NaOH (aq)) to a neutral or slightly basic pH.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure (5-Methoxypyrazin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of (5-Methoxypyrazin-2-yl)methanol and provide a comprehensive protocol for data acquisition.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of (5-Methoxypyrazin-2-yl)methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters include a spectral width of 200-250 ppm and a significantly larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of (5-Methoxypyrazin-2-yl)methanol in CDCl₃ is summarized in the table below. Chemical shifts are predicted based on the analysis of structurally similar pyrazine and pyridine derivatives.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H-3 |

| ~8.0 | Singlet | 1H | H-6 |

| ~4.8 | Singlet | 2H | -CH₂OH |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~2.5 (broad) | Singlet | 1H | -OH |

Interpretation of the Predicted ¹H NMR Spectrum:

-

The two protons on the pyrazine ring are expected to appear as distinct singlets in the aromatic region, likely between 8.0 and 8.5 ppm. The electron-withdrawing nature of the nitrogen atoms and the influence of the substituents will cause these protons to be deshielded.

-

The methylene protons of the hydroxymethyl group are expected to appear as a singlet around 4.8 ppm.

-

The methoxy protons will give rise to a sharp singlet at approximately 4.0 ppm.

-

The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of (5-Methoxypyrazin-2-yl)methanol in CDCl₃ is presented below.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-5 |

| ~150 | C-2 |

| ~140 | C-3 |

| ~135 | C-6 |

| ~65 | -CH₂OH |

| ~55 | -OCH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

The carbon atoms of the pyrazine ring are expected to resonate in the downfield region of the spectrum. The carbon attached to the electronegative oxygen atom of the methoxy group (C-5) and the carbon bearing the hydroxymethyl group (C-2) are predicted to have the highest chemical shifts.

-

The remaining two carbons of the pyrazine ring (C-3 and C-6) will also be in the aromatic region.

-

The carbon of the hydroxymethyl group is expected around 65 ppm, and the methoxy carbon will be the most upfield at approximately 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected key vibrational frequencies for (5-Methoxypyrazin-2-yl)methanol are detailed below.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subsequently subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups and vibrational modes within the molecule.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -OCH₃) |

| 1600-1450 | Medium to Strong | C=C and C=N stretching vibrations (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (alcohol and ether) |

Interpretation of the Predicted IR Spectrum:

-

A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indicator of the hydroxyl group's O-H stretching vibration, characteristic of the alcohol functionality.

-

The aromatic C-H stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ region.

-

The C-H stretching vibrations of the methylene and methoxy groups will be observed between 2950 and 2850 cm⁻¹.

-

The characteristic stretching vibrations of the pyrazine ring (C=C and C=N bonds) will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

Strong absorption bands in the 1250-1000 cm⁻¹ range will correspond to the C-O stretching vibrations of the primary alcohol and the aryl ether.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used and would provide more extensive fragmentation, which is useful for structural elucidation.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data for (5-Methoxypyrazin-2-yl)methanol is based on its molecular formula C₆H₈N₂O₂ (exact mass: 140.0586).

| m/z | Ion |

| 141.0659 | [M+H]⁺ |

| 140.0586 | [M]⁺ |

| 123.0558 | [M+H-H₂O]⁺ |

| 111.0429 | [M-CHO]⁺ or [M-H-CO]⁺ |

| 83.0378 | [M-CH₂OH-CO]⁺ |

Interpretation of the Predicted Mass Spectrum:

-

The molecular ion peak ([M]⁺) at m/z 140 is expected to be observed, especially with a soft ionization technique. In ESI, the protonated molecule ([M+H]⁺) at m/z 141 would be prominent.

-

A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 123 ([M+H-H₂O]⁺).

-

Loss of the hydroxymethyl group (-CH₂OH) would lead to a fragment at m/z 109.

-

Further fragmentation of the pyrazine ring can occur, leading to smaller fragment ions.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (5-Methoxypyrazin-2-yl)methanol. By combining established synthetic procedures with detailed protocols for NMR, IR, and MS analysis, and by providing predicted spectral data with interpretations, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The methodologies and data presented here offer a solid foundation for the unambiguous identification and characterization of this and structurally related compounds.

References

- BenchChem. (2025). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

-

PubChemLite. (n.d.). (5-methoxypyrazin-2-yl)methanol (C6H8N2O2). Retrieved from [Link]

-

Novel Indirect AMP-Activated Protein Kinase Activators: Identification of a Second-Generation Clinical Candidate with Improved Physicochemical Properties and Reduced hERG Inhibitory Activity. (2020). Chemical and Pharmaceutical Bulletin, 68(5), 452-465. Retrieved from [Link]

-

ChemUniverse. (n.d.). (5-METHOXYPYRAZIN-2-YL)METHANOL [P98490]. Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Technical Guide to the Diverse Biological Activities of Pyrazine Derivatives for Drug Discovery Professionals

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds emerging as particularly fruitful scaffolds for drug design.[1] Among these, pyrazine, a six-membered aromatic ring with two nitrogen atoms at the 1 and 4 positions, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their versatile chemical properties and their intricate interactions with biological systems, leading to a wide spectrum of pharmacological activities.[1][3]

Chemical Properties and Significance

The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms.[4] This electronic characteristic, combined with its planarity and ability to participate in hydrogen bonding and metal coordination, makes it an ideal pharmacophore for interacting with various biological targets.[5][6] The structural rigidity and aromatic nature of the pyrazine core allow for the precise spatial orientation of substituent groups, which is critical for optimizing structure-activity relationships (SAR).[7][8] Many clinically used drugs feature the pyrazine moiety, underscoring its importance in the development of effective therapeutics.[4][9]

Overview of Biological Activities

Pyrazine derivatives have demonstrated a remarkable breadth of biological activities. Research has extensively documented their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[9][10][11][12] This guide provides an in-depth technical exploration of these key activities, focusing on the underlying mechanisms of action, showcasing potent derivatives, and detailing the experimental workflows used to validate their efficacy. The insights provided are intended to empower researchers and drug development professionals to harness the full potential of the pyrazine scaffold in their discovery programs.

Anticancer Activities of Pyrazine Derivatives

The development of novel anticancer agents is a primary focus of pharmaceutical research. Pyrazine derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[1][13] Their mechanisms of action are diverse, often targeting multiple pathways involved in cancer cell proliferation and survival.[14]

Mechanistic Insights

The anticancer efficacy of pyrazine derivatives stems from their ability to interfere with critical cellular processes. Key mechanisms include:

-

Induction of Apoptosis: Many pyrazine compounds trigger programmed cell death in cancer cells. For example, certain derivatives have been shown to up-regulate the levels of reactive oxygen species (ROS), which in turn activates apoptotic signaling cascades.[4]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, pyrazine derivatives can halt the proliferation of cancer cells. Compound 9 , a derivative of hederagenin, was found to evoke cell-cycle arrest at the synthesis (S) phase in A549 lung cancer cells.[15]

-

Kinase Inhibition: Pyrazines serve as a scaffold for potent kinase inhibitors. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key target in angiogenesis, and pyrazine-pyridine biheteroaryls have been developed as selective VEGFR-2 inhibitors, thereby suppressing tumor growth by cutting off its blood supply.[7]

-

Generation of Reactive Oxygen Species (ROS): Some piperlongumine–ligustrazine hybrids, containing a pyrazine ring, exert their anti-proliferative effects by increasing intracellular ROS levels, leading to oxidative stress and subsequent cell death.[4]

Key Pyrazine Derivatives and Their Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of several pyrazine derivatives against various human cancer cell lines, highlighting their potency.

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference |

| Ligustrazine–curcumin hybrid (Compound 79) | A549, A549/DDP (drug-resistant) | 0.60 - 2.85 | [4] |

| Cinnamic acid–pyrazine hybrid (Compound 2) | HCV NS5B RdRp Target | 0.69 | [4] |

| Chalcone–pyrazine hybrid (Compound 51) | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [4] |

| Resveratrol analog (Compound 67) | MCF-7 | 70.9 | [4] |

| Trimethoxyphenyl substitute (Compounds 38-40) | HCT116 | 3.19 - 8.90 | [4] |

Experimental Workflow: In Vitro Anticancer Screening

A crucial first step in evaluating a new compound's anticancer potential is to determine its cytotoxicity against cancer cells. The MTT assay is a widely used, reliable, and economical colorimetric method for this purpose.[16][17]

This protocol provides a standardized method to assess the effect of a pyrazine derivative on cancer cell viability.[17]

Causality: The assay's principle lies in the ability of mitochondrial dehydrogenase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.[18]

Caption: Workflow for assessing anticancer cytotoxicity using the MTT assay.

Antimicrobial Properties of Pyrazine Scaffolds

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activity. Pyrazine derivatives have been identified as valuable scaffolds in this area, exhibiting a broad spectrum of activity against various pathogens.[9][12]

Spectrum of Activity

Hybrids of natural products with pyrazine moieties have shown significant antimicrobial potential. For instance, certain coumarin-pyrazine derivatives demonstrated notable inhibitory effects against fungal strains like Candida tropicalis, Cryptococcus neoformans, and Trichophyton rubrum, with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[9]

Mechanisms of Antimicrobial Action

The mechanisms by which pyrazine derivatives exert their antimicrobial effects are still under investigation but are thought to involve:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many derivatives may facilitate their insertion into the microbial cell membrane, leading to increased permeability and cell death.

-

Enzyme Inhibition: The nitrogen atoms in the pyrazine ring can coordinate with metal ions essential for the catalytic activity of microbial enzymes, leading to their inhibition.

-

Interference with Biofilm Formation: Some pyrazine compounds have been shown to inhibit the formation of biofilms, which are critical for microbial survival and resistance.[6]

Notable Antimicrobial Pyrazines

| Compound/Derivative Class | Target Microorganism(s) | Reported MIC₈₀ (µg/mL) | Reference |

| Coumarin-pyrazine (Compound 107) | C. tropicalis, C. neoformans | 1 | [9] |

| Coumarin-pyrazine (Compound 107) | T. rubrum | 0.25 | [9] |

| Coumarin-pyrazine (Compound 108) | C. tropicalis | 1 | [9] |

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent.[19] It provides a quantitative measure of the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Causality: This method systematically exposes a standardized inoculum of bacteria to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. By observing the lowest concentration at which no visible growth (turbidity) occurs, we can precisely determine the MIC. This value is critical for assessing the potency of the compound and for guiding further development.[20]

Step-by-Step Methodology:

-

Preparation of Compound Stock: Dissolve the pyrazine derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: In a sterile 96-well microtiter plate, perform a twofold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to confirm bacterial growth and a negative control (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrazine derivative in which no visible growth is observed. An indicator dye like resazurin can be added to aid visualization; a color change from blue to pink indicates viable bacteria.[19]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Potential of Pyrazine Derivatives

Chronic inflammation is implicated in a wide range of diseases, creating a persistent need for novel anti-inflammatory therapeutics.[21] The pyrazine moiety has proven to be a valuable scaffold for designing compounds that can effectively modulate inflammatory responses.[9][11]

Targeting Inflammatory Pathways

Pyrazine derivatives exert their anti-inflammatory effects by intervening in key signaling pathways.

-

Inhibition of Pro-inflammatory Mediators: A primary mechanism is the inhibition of nitric oxide (NO) production. In inflammatory conditions, macrophages are stimulated (e.g., by lipopolysaccharide, LPS) to produce large amounts of NO via the inducible nitric oxide synthase (iNOS) pathway. Certain paeonol-pyrazine hybrids have shown a significant ability to inhibit this LPS-induced NO overexpression in RAW 264.7 macrophages.[9]

-

Modulation of Cytokine Production: These compounds can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, which are central players in the inflammatory cascade.

Structure-Activity Relationship Insights

SAR studies help in optimizing the anti-inflammatory activity of pyrazine derivatives. The nature and position of substituents on the pyrazine ring can significantly influence potency and selectivity towards inflammatory targets like COX enzymes.[6][11]

Key Anti-inflammatory Derivatives

| Compound/Derivative | Model/Assay | Effect | Reported Activity | Reference |

| Paeonol-pyrazine hybrid (Compound 37) | LPS-induced NO in RAW264.7 cells | Inhibition of NO production | 56.32% inhibition at 20 µM | [9] |

Experimental Workflow: In Vitro Anti-inflammatory Assay

The Griess assay for nitric oxide is a common and straightforward method to screen for anti-inflammatory activity in vitro by measuring the inhibition of NO production in LPS-stimulated macrophages.[22][23]

Causality: This assay models the inflammatory response by using bacterial lipopolysaccharide (LPS) to stimulate RAW 264.7 macrophage cells, inducing the iNOS enzyme and subsequent production of NO. The test compound's ability to reduce the level of nitrite (a stable breakdown product of NO) in the culture medium is a direct measure of its anti-inflammatory potential.[9]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the pyrazine derivative for 1-2 hours before inflammatory stimulation. This pre-incubation allows the compound to enter the cells and engage its target.

-

Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Data Acquisition: A purple/magenta color will develop. Measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control.

Caption: Inhibition of the LPS-induced NO production pathway by pyrazines.

Neuroprotective Effects of Pyrazine Derivatives

Neurodegenerative diseases represent a significant and growing healthcare challenge. The search for compounds that can protect neurons from damage and death is of paramount importance.[24] Pyrazine derivatives have shown promise in this area, with studies demonstrating their ability to shield neuronal cells from various insults.[4]

Mechanisms of Neuroprotection

The neuroprotective capacity of pyrazines is often linked to their ability to counteract cellular stress pathways that are common in neurodegeneration.

-

Attenuation of Oxidative Stress: Oxidative damage from free radicals is a key factor in neuronal cell death. Cinnamic acid–pyrazine derivatives have been shown to protect human neuroblastoma (SH-SY5Y) cells against free radical damage, demonstrating potent antioxidant activity.[4]

-

Anti-apoptotic Effects: By inhibiting apoptotic pathways in neurons, these compounds can prevent cell loss in models of neurodegenerative disease.

Promising Neuroprotective Agents

| Compound/Derivative | Cell Line | Effect | Reported EC₅₀ (µM) | Reference |

| Cinnamic acid-pyrazine (Compound 15) | HBMEC-2 | Protection against free radical damage | 3.55 | [4] |

| Cinnamic acid-pyrazine (Compounds 12-14) | SH-SY5Y | Protection against free radical damage | 3.62 - 3.74 | [4] |

Experimental Workflow: Assessing Neuroprotection

A common in vitro model to assess neuroprotection involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, and measuring the ability of a test compound to prevent subsequent cell death.[25]

Causality: This protocol uses an oxidizing agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to mimic the oxidative stress observed in neurodegenerative disorders. The protective effect of the pyrazine derivative is quantified by measuring cell viability (e.g., using the MTT assay) after the insult. A compound that preserves cell viability is considered neuroprotective.

Step-by-Step Methodology:

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to attach and differentiate (if required by the specific protocol) for 24-48 hours.

-

Compound Pre-treatment: Add various concentrations of the test pyrazine derivative to the wells and incubate for 2-24 hours. This allows the compound to prime the cells' protective mechanisms.

-

Induction of Oxidative Stress: Introduce a neurotoxic agent (e.g., H₂O₂) at a predetermined concentration (that causes ~50% cell death) to the wells.

-

Controls:

-

Negative Control: Untreated cells.

-

Positive Control: Cells treated only with the neurotoxic agent.

-

-

Incubation: Incubate the plate for 24 hours to allow the neurotoxic effects to manifest.

-

Viability Assessment: Measure cell viability using the MTT assay as described in Section 2.3.1.

-

Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. A successful neuroprotective agent will show a significant increase in cell viability compared to the positive control (neurotoxin only).

Caption: Experimental workflow for screening neuroprotective compounds.

Synthesis and Future Directions

Overview of Synthetic Strategies

The synthesis of bioactive pyrazine derivatives is an active area of research.[2][3] Modern methods often employ sustainable and atom-economical approaches, such as the dehydrogenative coupling of 2-amino alcohols catalyzed by earth-abundant metals like manganese.[26] These advanced synthetic routes allow for the efficient generation of diverse libraries of pyrazine compounds for biological screening.

Future Perspectives in Drug Development

The pyrazine scaffold continues to be a highly valuable starting point for the development of new drugs.[10] Future research will likely focus on:

-

Multi-target Ligands: Designing pyrazine derivatives that can modulate multiple targets simultaneously, which may be more effective for complex diseases like cancer and neurodegeneration.

-

Improving Pharmacokinetic Properties: Optimizing derivatives to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby improving their clinical viability.

-

Hybrid Molecules: Combining the pyrazine core with other known pharmacophores to create hybrid molecules with synergistic or novel activities.[4][9]

The versatility and proven track record of the pyrazine ring ensure that it will remain a key structural motif in the ongoing quest for innovative and effective medicines.

References

-

Zhang, X., Chen, Y., He, Y., Chai, W., & Chen, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7370. [Link]

-

Zhang, X., Chen, Y., He, Y., Chai, W., & Chen, Y. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(5), 4149-4188. [Link]

-

Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

-

Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Scite.ai. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Arias, E., & Carvajal, S. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Ecancermedicalscience, 14, 1133. [Link]

-

Fisher, G., & D'Alessandro, A. (2022). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 17(10), 1123-1133. [Link]

-

Eze, F. I., Uzor, P. F., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 1-10. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]

-

Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. [Link]

-

Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening. [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). ResearchGate. [Link]

-

Zips, D., Thames, H. D., & Baumann, M. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo, 19(1), 1-7. [Link]

-

Sun, L., et al. (2008). Synthesis and Structure−Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry, 51(20), 6489-6501. [Link]

-

Anonymous. (2024). Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review. Bentham Science. [Link]

-

Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis. [Link]

-

Kumar, A. S., & Seba, M. C. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. Research Square. [Link]

-

Zhang, X., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. PubMed. [Link]

-

Eze, F., Uzor, P., & Osadebe, P. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Omega, 6(12), 8246-8260. [Link]

-

Carnell, S., et al. (2019). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Antibiotics, 8(3), 119. [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]

-

iFyber. (2024). Evaluation of Antimicrobial Efficacy. iFyber Blog. [Link]

-

Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. [Link]

-

Eze, F., Uzor, P., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

-

Zhang, X., et al. (2023). Structure and pharmacological activity of pyrazine. ResearchGate. [Link]

-

Chen, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]

-

Sebastian, R., & Mathew, B. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 5(2), 337-344. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate. [Link]

-

Werkmeister, S., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 9(1), 28-32. [Link]

-

Phanse, M. A., et al. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 1(10), 28-34. [Link]

-

McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Maher, P., & Hanneken, A. (2008). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. CNS & Neurological Disorders - Drug Targets, 7(2), 167-176. [Link]

-

Bouyahya, A., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882-895. [Link]

-

Martínez-Rizo, A. B., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. ResearchGate. [Link]

-

Ander, B. P., et al. (2009). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. ResearchGate. [Link]

-

Sharma, S., et al. (2024). exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1). [Link]

-

Cramer, S. C. (2008). New approaches to neuroprotective drug development. Annals of Neurology, 63(4), 415-423. [Link]

-

Morales, P., et al. (2024). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. Antioxidants, 13(1), 108. [Link]

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 21. Harnessing the Pyrazine Moiety for Potent Anti-inflammatory Activity: A Comprehensive Review | Bentham Science [benthamscience.com]

- 22. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 23. researchgate.net [researchgate.net]

- 24. New approaches to neuroprotective drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

(5-Methoxypyrazin-2-yl)methanol: A Technical Guide to a Privileged Fragment in Drug Discovery

This guide provides an in-depth technical exploration of (5-methoxypyrazin-2-yl)methanol as a high-value fragment for drug discovery. We will delve into its chemical attributes, strategic applications in fragment-based screening, and the subsequent hit-to-lead optimization process. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The Rationale for Pyrazine Scaffolds in Drug Discovery

The pyrazine heterocycle is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2][3] Its two nitrogen atoms, arranged in a 1,4-orientation, are key to its utility.[3] These nitrogen atoms can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target.[2][4] The pyrazine ring is also relatively electron-deficient, which influences its interactions and metabolic stability.[5] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][5] This history of success makes pyrazine-containing fragments, such as (5-methoxypyrazin-2-yl)methanol, highly attractive starting points for drug discovery campaigns.

Physicochemical Properties and Synthesis of (5-Methoxypyrazin-2-yl)methanol

A thorough understanding of the starting fragment's properties is fundamental to any fragment-based drug discovery (FBDD) campaign.

Core Attributes

(5-Methoxypyrazin-2-yl)methanol is a small, polar molecule well-suited for fragment screening. Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [6] |

| Molecular Weight | 140.14 g/mol | [6] |

| CAS Number | 72788-88-6 | [7] |

| Appearance | White to off-white solid | N/A |

| Key Functional Groups | Pyrazine ring, methoxy group, primary alcohol | [6] |

The molecule's low molecular weight and the presence of both hydrogen bond donors (the alcohol) and acceptors (the pyrazine nitrogens and the methoxy oxygen) make it an ideal candidate for forming high-quality interactions with a variety of protein targets.

Synthesis Pathway

A common and efficient method for synthesizing (5-methoxypyrazin-2-yl)methanol involves the reaction of 5-methoxypyrazine with formaldehyde.[6] This reaction is typically carried out in the presence of a suitable catalyst. Another approach is the methanolysis of related pyrazine derivatives under acidic conditions.[6] The primary alcohol group can be further functionalized, for example, by treatment with thionyl chloride to form the corresponding chloromethyl derivative, which can then undergo nucleophilic substitution.[6] This synthetic tractability is a crucial feature for a starting fragment, as it allows for the straightforward generation of analogs during hit-to-lead optimization.

Fragment Screening Methodologies

The initial step in an FBDD campaign is to screen a library of fragments to identify binders to the target of interest. Due to the low molecular weight of fragments, they typically exhibit weak binding affinities (in the micromolar to millimolar range).[8] Therefore, highly sensitive biophysical techniques are required for their detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide information about the binding site on the protein.[9][10]

-

Sample Preparation:

-

Prepare a stock solution of (5-methoxypyrazin-2-yl)methanol in a deuterated solvent (e.g., DMSO-d6).

-

Prepare the target protein in a suitable buffer (e.g., phosphate-buffered saline) in D₂O.

-

For a primary screen, fragments can be pooled into cocktails of 5-10 compounds.[11]

-

The final concentration of each fragment is typically in the range of 100-500 µM, with the protein concentration at 5-20 µM.[11]

-

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the absence of the protein.

-

Acquire a 1D ¹H NMR spectrum of the fragment cocktail in the presence of the target protein.

-

Utilize saturation transfer difference (STD) or WaterLOGSY experiments to detect binding. In an STD experiment, saturation is transferred from the protein to a bound ligand, resulting in a decrease in the ligand's signal intensity.

-

-

Data Analysis:

-

Compare the spectra with and without the protein. A significant reduction in the intensity of specific proton signals in the STD spectrum indicates binding.

-

For hit cocktails, deconvolution is performed by screening each fragment individually to identify the binder.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.[12][13]

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the target protein to the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a stock solution of (5-methoxypyrazin-2-yl)methanol and dilute it to a range of concentrations (e.g., 1 µM to 1 mM) in the running buffer.

-

Inject the fragment solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to generate a sensorgram.

-

-

Data Analysis:

-

The sensorgram will show an increase in RU upon association of the fragment with the immobilized protein and a decrease upon dissociation.

-

By fitting the data to a suitable binding model, the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) can be determined.

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is invaluable for structure-based drug design.[14][15]

-

Crystal Soaking:

-

Grow crystals of the target protein under suitable conditions.

-

Prepare a solution of (5-methoxypyrazin-2-yl)methanol in a cryoprotectant-compatible buffer at a concentration significantly higher than its expected KD (e.g., 1-10 mM).

-

Soak the protein crystals in the fragment-containing solution for a defined period (minutes to hours).

-

-

Data Collection:

-

Flash-cool the soaked crystals in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

-

Analyze the electron density map to identify the bound fragment and its interactions with the protein.

-

In Silico Workflow for Fragment Elaboration

Computational methods play a crucial role in prioritizing fragments and guiding their optimization into lead compounds.[16][17]

Computational Workflow Diagram

Caption: Computational workflow for fragment-based drug discovery.

Hit-to-Lead Optimization Strategies

Once a fragment hit like (5-methoxypyrazin-2-yl)methanol is identified and its binding mode is confirmed, the next step is to optimize it into a more potent lead compound. This process is guided by metrics such as Ligand Efficiency (LE).[18][19]

Ligand Efficiency (LE): A measure of the binding energy per heavy atom. A good fragment hit typically has an LE of 0.3 or higher.

Fragment Growing

This strategy involves adding chemical functionality to the fragment to make additional interactions with the protein, thereby increasing its affinity. For (5-methoxypyrazin-2-yl)methanol, the primary alcohol provides a convenient attachment point for chemical elaboration.

Fragment Merging

If two fragments are found to bind in adjacent pockets, they can be merged into a single, more potent molecule.

Fragment Linking

Similar to merging, this approach involves connecting two fragments that bind to nearby sites with a chemical linker.

ADME/Tox Considerations

Throughout the hit-to-lead optimization process, it is crucial to monitor the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the evolving compounds.[20][21] In silico tools can predict properties such as solubility, permeability, and potential for off-target effects. The pyrazine core is generally considered to have favorable metabolic properties, but this needs to be experimentally verified for each new analog.

Conclusion

(5-Methoxypyrazin-2-yl)methanol represents a highly promising starting point for fragment-based drug discovery. Its favorable physicochemical properties, synthetic tractability, and the proven track record of the pyrazine scaffold in medicinal chemistry make it a valuable addition to any fragment library. By employing a combination of sensitive biophysical screening techniques, structure-based design, and careful optimization of drug-like properties, this fragment can be efficiently elaborated into novel therapeutic candidates.

References

-

Hu, X., Zhang, M., Chen, Y., & Wang, B. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Hu, X., Zhang, M., Chen, Y., & Wang, B. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

-

Asati, V., Kaur, M., & Singh, P. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Receptors and Signal Transduction, 40(6), 567-578. [Link]

-

Barakat, K., & Tuszynski, J. (2011). Fragment to lead optimization of pyrazine-based inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 175-186. [Link]

-

Sperry, J. B., & You, S. L. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-